N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Description
N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
Benzothiazoles, such as N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, have been extensively reviewed for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The versatility of the benzothiazole scaffold is highlighted by its application in various therapeutic areas. Kamal, Hussaini Syed, and Malik Mohammed's review underscores the potential of benzothiazole derivatives in chemotherapeutic agents, showcasing the importance of this nucleus in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Environmental Impact and Degradation
The environmental fate of pharmaceutical compounds, including those related to this compound, has garnered attention due to their presence in water systems and potential toxicological impacts. Studies on acetaminophen, a well-known pharmaceutical, have shed light on the degradation pathways and environmental persistence of related compounds. Qutob, Hussein, Alamry, and Rafatullah discuss the degradation of acetaminophen by advanced oxidation processes, highlighting the generation of various by-products and their biotoxicity. This research underscores the environmental challenges and risks associated with pharmaceutical pollutants (Qutob et al., 2022).
Toxicology and Safety
The toxicological profile of benzothiazoles and their derivatives is crucial for understanding their safety and potential risks. Ashby, Styles, Anderson, and Paton's evaluation of thiophene analogues of carcinogens provides insights into the carcinogenic potential of benzothiazole derivatives. Their work in vitro suggests a nuanced understanding of the toxicological implications of structural analogues to known carcinogens (Ashby et al., 1978).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-12-8-6-11(7-9-12)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPYNAFBMREEAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.